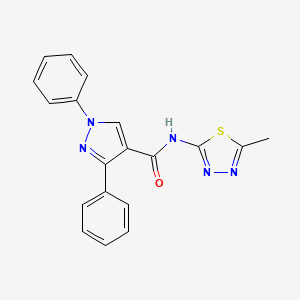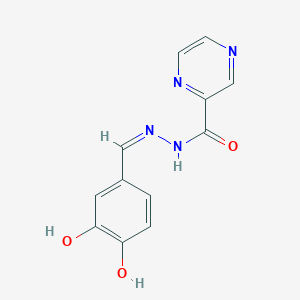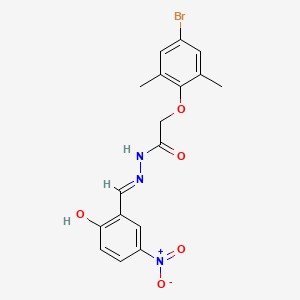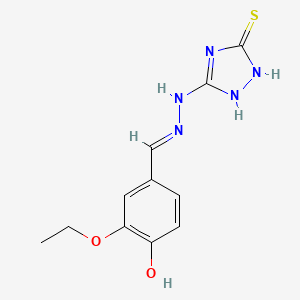
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate reagents such as hydrazonoyl halides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-diphenylpyrazole-4-carboxylic acid with suitable reagents.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazole-2,4-diamine
- N-(4-nitrophenyl)-1,3,4-thiadiazole derivatives
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide is unique due to its dual ring structure, which combines the properties of both thiadiazole and pyrazole rings.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-13-21-22-19(26-13)20-18(25)16-12-24(15-10-6-3-7-11-15)23-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLUUKKMXJMXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(4-methylphenyl)sulfanyl]methyl}-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B3729808.png)
![6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B3729809.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B3729824.png)
![4-isobutyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3729825.png)



![N-(2,6-DIFLUOROPHENYL)-2-[(5-{2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3729853.png)
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B3729861.png)
![(4Z)-10-bromo-4-[(3-bromophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3729874.png)
![4-bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B3729884.png)

![ethyl 4-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]-1-piperazinecarboxylate](/img/structure/B3729911.png)
